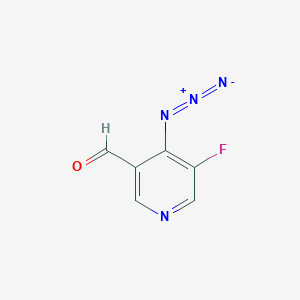
4-Azido-5-fluoropyridine-3-carbaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-Azido-5-fluoropyridine-3-carbaldehyde and its derivatives are primarily used in various synthesis and chemical reactions. For instance, 5-azidooxazole-4-carbaldehydes, closely related to 4-azido-5-fluoropyridine-3-carbaldehyde, have been studied for their instability and reactivity in solution, leading to the formation of different chemical structures through reactions like Cornforth rearrangement (L'abbé, Ilisiu, Dehaen, & Toppet, 1993). Similarly, derivatives of 5-fluoropyridine, such as 2-azido-3,5-dichloropyridine and 2-azido-5-chloro-3-fluoropyridine, have been utilized in 1,3-dipolar cycloaddition reactions with alkynes in ionic liquids to synthesize 1,4,5-trisubstituted [1,2,3]-triazoles (Zhong & Guo, 2010).
Anticancer Applications
Some derivatives of 4-azido-5-fluoropyridine-3-carbaldehyde have shown promise in anticancer research. 6-Azido-5-fluoro and 5-fluoro-6-iodo derivatives have been identified as covalent inhibitors of orotidine-5'-monophosphate decarboxylase (ODCase), an enzyme involved in pyrimidine biosynthesis, showing potential anticancer activities in cell-based assays against various leukemia cell lines (Bello et al., 2009).
Photophysical Properties
The study of photophysical properties of derivatives is another area of interest. For example, heterocyclic orthoaminoaldehyde derivatives, synthesized from reduction of azido derivatives, displayed varying absorption and emission properties depending on the substituents present, which is crucial for applications in fluorescence-based techniques (Patil et al., 2010).
Synthesis of Novel Compounds
The reactivity of azidopyrazole derivatives, similar in structure to 4-azido-5-fluoropyridine-3-carbaldehyde, with various organophosphorus reagents has been explored, leading to the synthesis of new compounds with potential cytotoxic activities against cancer cell lines (El-Sayed, Ewies, El‐Hussieny, Boulos, & Shalaby, 2016).
Miscellaneous Applications
Other research includes the facile synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives (Journet, Cai, Kowal, & Larsen, 2001) and the use of related compounds in nickel(II) chemistry (Escuer, Vlahopoulou, & Mautner, 2011).
Propiedades
IUPAC Name |
4-azido-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCFVXZLPITMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-5-fluoropyridine-3-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

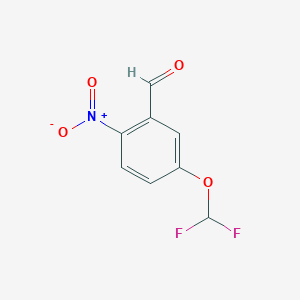

![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)

![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)

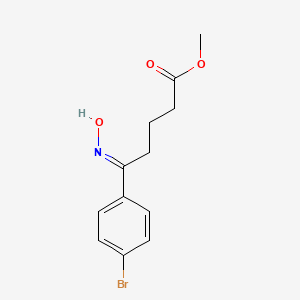


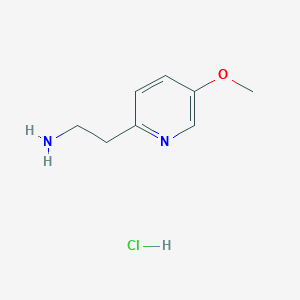
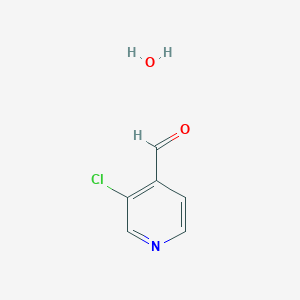
![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)